(Rac)-Modipafant

Beschreibung

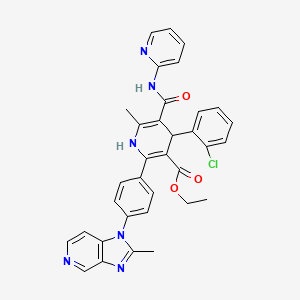

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924329 | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122956-68-7 | |

| Record name | Modipafant racemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Modipafant: A Technical Deep-Dive into its Mechanism of Action as a Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Modipafant, also known as UK-74,505, is a potent, selective, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its role in cellular signaling. As an irreversible antagonist, this compound offers a long duration of action, which has been a subject of investigation in various pathological conditions, including asthma and dengue fever. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Irreversible PAF Receptor Antagonism

This compound functions as a specific and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, initiates a cascade of intracellular signaling events leading to various physiological and pathological responses, including platelet aggregation, inflammation, and increased vascular permeability.[1][2][3]

Modipafant's primary action is to bind to the PAFR and prevent the binding of PAF, thereby inhibiting the downstream signaling pathways. A key characteristic of Modipafant is its time-dependent and irreversible inhibition of the PAFR, which contributes to its prolonged pharmacological effect.[1]

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| In Vitro Activity | Parameter | Value | Experimental System | Reference |

| PAF-Induced Platelet Aggregation | IC50 (0.25 min preincubation) | 26.3 ± 0.88 nM | Rabbit washed platelets | [1] |

| IC50 (60 min preincubation) | 1.12 ± 0.04 nM | Rabbit washed platelets | [1] | |

| [3H]PAF Binding Inhibition | IC50 (no preincubation) | 14.7 ± 2.6 nM | Not specified | [1] |

| In Vivo Efficacy | Parameter | Value | Animal Model | Reference |

| PAF-Induced Hypotension | ED50 (i.v.) | 35 ± 5.8 µg/kg | Rats | [1] |

| PAF-Induced Cutaneous Vascular Permeability | ED50 (p.o.) | 0.37 ± 0.08 mg/kg | Guinea pigs | [1] |

| PAF-Induced Lethality | ED50 (p.o., 2h) | 0.26 ± 0.03 mg/kg | Mice | [1] |

| ED50 (p.o., 8h) | 1.33 ± 0.19 mg/kg | Mice | [1] | |

| PAF-Induced Bronchoconstriction | - | 30 & 100 µg/kg (i.v.) inhibited response | Anesthetized guinea pigs | [4] |

| PAF-Induced Whole Blood Aggregation | - | Complete inhibition for ≥14h (75 µg/kg, p.o.) | Conscious dogs | [4] |

Signaling Pathways Modulated by this compound

The PAF receptor is known to couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of several downstream signaling cascades.[5][6] By blocking the initial binding of PAF, Modipafant effectively prevents the initiation of these pathways.

Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of established in vitro and in vivo experimental protocols.

In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory concentration (IC50) of Modipafant on PAF-induced platelet aggregation.

Methodology:

-

Platelet Preparation: Platelets are isolated from rabbit whole blood by differential centrifugation to obtain washed platelets.

-

Incubation: The washed platelets are preincubated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 0.25 to 60 minutes) at 37°C.

-

Stimulation: Platelet aggregation is induced by the addition of a sub-maximal concentration of PAF.

-

Measurement: Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.

-

Data Analysis: The IC50 value, the concentration of Modipafant that inhibits 50% of the PAF-induced aggregation, is calculated from the concentration-response curve.[1]

Radioligand Binding Assay

Objective: To assess the direct binding of Modipafant to the PAF receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the PAF receptor are prepared from a suitable source (e.g., platelets or transfected cell lines).

-

Competitive Binding: The membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]PAF) in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of Modipafant that displaces 50% of the specific binding of [3H]PAF, is determined.

In Vivo Models of PAF-Induced Activity

Objective: To evaluate the in vivo efficacy of Modipafant in blocking PAF-induced physiological responses.

Methodologies:

-

PAF-Induced Hypotension in Rats: Anesthetized rats are administered PAF intravenously to induce a hypotensive response. This compound is administered (e.g., intravenously or orally) prior to the PAF challenge, and the dose-dependent inhibition of the hypotensive response is measured to determine the ED50.[1]

-

PAF-Induced Cutaneous Vascular Permeability in Guinea Pigs: Guinea pigs are injected intradermally with PAF, which increases local vascular permeability. This is often visualized and quantified by the extravasation of an intravenously administered dye (e.g., Evans blue). The ability of orally administered Modipafant to reduce this dye leakage is assessed to calculate the ED50.[1]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PAF receptor antagonist like this compound.

Caption: Preclinical Evaluation Workflow for a PAF Receptor Antagonist.

Clinical Investigations

This compound has been evaluated in clinical trials for conditions where PAF is implicated as a key mediator. Notably, it was studied in patients with asthma; however, in a placebo-controlled trial, it did not show a significant difference from placebo in improving various asthma-related endpoints, suggesting that PAF may not be a primary mediator in chronic asthma.[1] More recently, Modipafant has been investigated as a potential treatment for dengue fever, with a clinical trial designed to assess its safety and efficacy in adult patients with uncomplicated dengue fever.[7][8] The rationale for its use in dengue may be linked to the role of PAF in the pathogenesis of the virus infection.[9]

Conclusion

This compound is a well-characterized, potent, and irreversible antagonist of the PAF receptor. Its mechanism of action is centered on the direct and sustained blockade of PAFR, leading to the inhibition of downstream pro-inflammatory and physiological signaling pathways. While its clinical efficacy in asthma was not established, its investigation in other conditions like dengue fever highlights the continued interest in targeting the PAF signaling axis for therapeutic intervention. This technical guide provides a foundational understanding of Modipafant's pharmacological profile for researchers and drug development professionals.

References

- 1. Pharmacological profile of UK-74,505, a novel and selective PAF antagonist with potent and prolonged oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Activity of UK-74505: A Selective and Irreversible PAF Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: UK-74505, also known as Modipafant, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a highly active phospholipid mediator implicated in a variety of inflammatory and allergic responses, including platelet aggregation, bronchoconstriction, and increased vascular permeability.[2][3][4] UK-74505, a 1,4-dihydropyridine derivative, has demonstrated significant and long-lasting inhibitory effects on PAF-induced physiological responses both in vitro and in vivo.[1][2] Its mechanism of action involves irreversible binding to the PAF receptor, leading to a non-competitive antagonism. This technical guide provides a comprehensive overview of the biological activity of UK-74505, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The biological potency of UK-74505 has been quantified in various assays. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of UK-74505

| Assay | Species | Tissue/Cell Type | Agonist | IC50 (nM) | Preincubation Time | Reference |

| Platelet Aggregation | Rabbit | Washed Platelets | PAF | 26.3 ± 0.88 | 0.25 min | [5] |

| Platelet Aggregation | Rabbit | Washed Platelets | PAF | 1.12 ± 0.04 | 60 min | [5] |

| [3H]PAF Binding | Rabbit | Washed Platelets | [3H]PAF | 14.7 ± 2.6 | 0 min | [5] |

Table 2: In Vivo Efficacy of UK-74505

| Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| Increased Cutaneous Vascular Permeability | Rat | Inhibition of PAF-induced permeability | p.o. | 280 ± 5 µg/kg | [1][2] |

| PAF-induced Hypotension | Rat | Inhibition of hypotension | i.v. | 35 ± 5.8 µg/kg | [5] |

| PAF-induced Lethality | Mouse | Prevention of lethality (at 2h) | p.o. | 0.26 ± 0.03 mg/kg | [5] |

| PAF-induced Lethality | Mouse | Prevention of lethality (at 8h) | p.o. | 1.33 ± 0.19 mg/kg | [5] |

Core Signaling Pathway

The primary mechanism of action of UK-74505 is the antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[3][6] Upon binding of PAF, the PAFR activates intracellular signaling cascades, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC).[4] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. UK-74505 irreversibly binds to the PAFR, thereby blocking these downstream signaling events.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

Materials:

-

Platelet-Rich Plasma (PRP) or washed rabbit platelets

-

Platelet-Activating Factor (PAF)

-

UK-74505 or other test compounds

-

Platelet aggregometer

-

Saline or appropriate buffer

Procedure:

-

Prepare PRP from whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes).

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 108 cells/mL).

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add the vehicle or a specific concentration of UK-74505 to the PRP and incubate for a defined period (e.g., 1 to 60 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage inhibition of aggregation by comparing the response in the presence of the test compound to the vehicle control.

-

Determine the IC50 value by testing a range of compound concentrations.

In Vivo Model of PAF-Induced Bronchoconstriction in Guinea Pigs

This model assesses the protective effect of a compound against PAF-induced airway obstruction.

Materials:

-

Male Dunkin-Hartley guinea pigs (350-450 g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Tracheal cannula and ventilator

-

Pressure transducer to measure pulmonary inflation pressure

-

Platelet-Activating Factor (PAF)

-

UK-74505 or other test compounds

-

Saline

Procedure:

-

Anesthetize the guinea pig and insert a tracheal cannula.[7]

-

Ventilate the animal artificially at a constant volume and frequency.

-

Monitor and record the pulmonary inflation pressure.

-

Administer UK-74505 or vehicle via the desired route (e.g., intravenous or oral) at a specified time before the PAF challenge.

-

Administer a bolus intravenous injection of PAF (e.g., 30-100 ng/kg) to induce bronchoconstriction, which is observed as an increase in pulmonary inflation pressure.[5][8]

-

Measure the peak increase in inflation pressure.

-

Calculate the percentage inhibition of the bronchoconstrictor response in the compound-treated group compared to the vehicle-treated group.

-

Determine the ED50 value by testing a range of compound doses.

In Vivo Model of PAF-Induced Vascular Permeability in Rats (Miles Assay)

This assay evaluates the ability of a compound to inhibit the increase in vascular permeability induced by PAF.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic

-

Evans Blue dye (e.g., 1% solution in saline)

-

Platelet-Activating Factor (PAF)

-

UK-74505 or other test compounds

-

Saline

-

Formamide for dye extraction

-

Spectrophotometer

Procedure:

-

Administer UK-74505 or vehicle to the rats via the desired route.

-

After a specified pretreatment time, anesthetize the animals.

-

Inject Evans Blue dye intravenously via the tail vein. The dye binds to serum albumin.

-

After a short circulation period (e.g., 5 minutes), inject PAF intradermally at several sites on the shaved dorsal skin. Inject saline as a control at other sites.

-

After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.

-

Extract the extravasated Evans Blue dye from the skin samples using formamide.

-

Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage inhibition of PAF-induced vascular permeability by comparing the amount of dye extravasation in the compound-treated group to the vehicle-treated group.

-

Determine the ED50 value by testing a range of compound doses.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PAF receptor antagonist like UK-74505.

Conclusion

UK-74505 is a well-characterized, potent, and selective irreversible antagonist of the PAF receptor. Its biological activity has been extensively documented through a variety of in vitro and in vivo studies, demonstrating its potential as a therapeutic agent for PAF-mediated inflammatory and allergic conditions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel PAF receptor antagonists. The irreversible nature of its binding to the PAF receptor contributes to its long duration of action, a key pharmacological feature.[5] Further research into the clinical applications of such compounds is warranted.

References

- 1. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 5. Bronchoconstriction induced by platelet-activating factor in the guinea pig and its inhibition by CV-3988, a PAF antagonist: serial changes in findings of lung histology and bronchoalveolar lavage cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research-portal.uu.nl [research-portal.uu.nl]

(Rac)-Modipafant: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, also known as UK-74,505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the dihydropyridine class of compounds.[3] Platelet-activating factor is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. By blocking the PAF receptor, this compound has been investigated for its therapeutic potential in various inflammatory conditions. This guide provides an in-depth overview of the pharmacology and toxicology of this compound, compiling available data from preclinical and clinical studies.

Core Pharmacology

Mechanism of Action

This compound functions as a selective and long-acting irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events.[4][5] These pathways include the activation of phospholipases C, D, and A2, leading to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[4] This signaling ultimately results in increased intracellular calcium levels, activation of protein kinase C, and subsequent cellular responses such as platelet aggregation, inflammation, and increased vascular permeability.[4][6] this compound competitively binds to the PAFR, thereby preventing PAF from exerting its biological effects.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high potency and selectivity for the PAF receptor. The racemic mixture, UK-74,505, and its more active (+)-enantiomer, Modipafant (UK-80,067), have demonstrated significant inhibitory effects on PAF-induced activities both in vitro and in vivo.

Table 1: Pharmacodynamic Potency of this compound (UK-74,505)

| Assay Type | Model | Parameter | Value | Reference |

| In Vitro | Rabbit Washed Platelets | IC50 (PAF-induced aggregation) | 4.3 nM | [1] |

| Rabbit Washed Platelets | IC50 (0.25 min preincubation) | 26.3 nM | [1] | |

| Rabbit Washed Platelets | IC50 (60 min preincubation) | 1.12 nM | [1] | |

| In Vivo | Mouse | ED50 (PAF-induced lethality) | 0.26 mg/kg (oral) | [1] |

This compound was found to be approximately 33 times more potent in vitro and 8 times more potent in vivo than WEB2086, another PAF antagonist.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, and half-life, are not extensively available in the public domain.[7] However, its potent and long-lasting oral activity observed in preclinical and clinical studies suggests efficient absorption and a durable presence in the body.[1] For instance, a single oral dose of 75 µg/kg in dogs resulted in the inhibition of PAF-induced whole blood aggregation for over 24 hours.

Clinical Studies

This compound and its active enantiomer have been evaluated in clinical trials for different indications, most notably asthma and dengue fever.

-

Dengue Fever: this compound was investigated as a potential treatment for uncomplicated dengue fever in a Phase 1b clinical trial (NCT02569827).[8] The rationale was based on preclinical evidence suggesting that PAFR plays an essential role in the pathogenesis of Dengue virus infection and that Modipafant could prevent severe infection in animal models.[1] The trial was designed as a randomized, double-blind, placebo-controlled study with cohorts receiving 50 mg or 100 mg of Modipafant.[8] While the trial was initiated, its status was later updated to withdrawn, and results on clinical efficacy in dengue patients have not been published.[8]

Toxicology and Safety Profile

Table 2: Summary of Clinical Safety Observations

| Study Population | Dosage | Key Safety Findings | Reference |

| Adults with Moderate Asthma | 50 mg twice daily for 28 days | No significant difference in adverse events compared to placebo. | [3] |

| Adults with Dengue Fever | 50 mg or 100 mg twice daily for 5 days | The trial was based on a "good safety record" in humans. | [8] |

Experimental Protocols & Visualizations

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Platelet-Activating Factor (PAF) binds to its G-protein coupled receptor (PAFR) on the cell surface. This interaction activates Gq and Gi proteins, initiating downstream signaling cascades. Gq activation stimulates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses like platelet aggregation and inflammation. This compound acts as an antagonist, blocking PAF from binding to the PAFR and thereby inhibiting this entire signaling cascade.[4][5][6]

PAF Receptor signaling pathway and inhibition by this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a subject (e.g., rabbit) into tubes containing an anticoagulant. The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.[9]

-

Incubation: The PRP is incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 0.25 to 60 minutes).[1]

-

Induction of Aggregation: A standardized concentration of PAF is added to the PRP to induce platelet aggregation.

-

Measurement: Platelet aggregation is measured using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.[9]

-

Data Analysis: The concentration of this compound that inhibits 50% of the PAF-induced aggregation (IC50) is calculated.

Workflow for an in vitro platelet aggregation assay.

In Vivo PAF-Induced Lethality Model

This model assesses the protective effect of a PAF antagonist against a lethal dose of PAF in an animal model.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions.

-

Drug Administration: Groups of mice are orally administered different doses of this compound or a vehicle control.

-

PAF Challenge: After a predetermined time to allow for drug absorption, the mice are challenged with a lethal intravenous injection of PAF.

-

Observation: The animals are monitored for a set period (e.g., 24 hours), and mortality is recorded.

-

Data Analysis: The dose of this compound that protects 50% of the animals from PAF-induced lethality (ED50) is determined.

Logical workflow for an in vivo PAF-induced lethality study.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and human subjects. Its primary mechanism involves the direct blockade of PAF signaling, a key pathway in inflammation and platelet activation. While it showed promise in preclinical models for inflammatory conditions, clinical trials in asthma did not demonstrate efficacy, suggesting a limited role for PAF in the chronic pathology of this disease. Its investigation for dengue fever highlighted a potential alternative therapeutic avenue, although clinical success was not established. The compound exhibits a favorable safety profile in the context of clinical trials, but a comprehensive public record of its pharmacokinetics and toxicology is lacking. Further research would be necessary to fully elucidate its therapeutic potential and safety for any future clinical applications.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Effect of a novel potent platelet-activating factor antagonist, modipafant, in clinical asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Modipafant Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Modipafant, and more specifically its active (+)-enantiomer, Modipafant (UK-80,067), represents a significant class of potent and specific antagonists of the Platelet-Activating Factor (PAF) receptor. PAF is a powerful phospholipid mediator implicated in a variety of inflammatory and allergic responses. Its pathological effects are mediated through a specific G-protein coupled receptor (GPCR). The development of PAF receptor antagonists has been a key area of research for novel therapeutics targeting conditions such as asthma, allergic rhinitis, and other inflammatory disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, details the experimental protocols used in their evaluation, and illustrates the key signaling pathways involved.

Mechanism of Action: PAF Receptor Signaling

Modipafant exerts its pharmacological effects by competitively antagonizing the PAF receptor. This receptor is coupled to both Gq and Gi alpha subunits of the heterotrimeric G-protein complex. Upon PAF binding, the receptor activates these distinct signaling cascades, leading to a variety of cellular responses.

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is central to many of the pro-inflammatory actions of PAF, including platelet aggregation and smooth muscle contraction.

-

Gi Pathway: The Gi pathway is initiated by the dissociation of the Gαi subunit from the Gβγ complex. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels can contribute to cellular activation.

The dual signaling nature of the PAF receptor highlights the complexity of its physiological and pathological roles.

PAF Receptor Signaling Pathway

Structure-Activity Relationship of this compound and Analogs

The core of this compound is a 1,4-dihydropyridine (DHP) scaffold. The SAR studies, primarily based on the racemate UK-74,505, have elucidated the critical structural features required for potent PAF receptor antagonism.[1]

Core Scaffold: 1,4-Dihydropyridine Ring

The 1,4-DHP ring is an essential feature for the antagonistic activity of this class of compounds. It serves as a rigid scaffold to orient the key substituents in the appropriate conformation for receptor binding.

Substitutions at the 2-position

The nature of the substituent at the 2-position of the dihydropyridine ring is crucial for both in vitro and in vivo activity.[1] A 2-(4-heterocyclyl)phenyl group is a key pharmacophore. Specifically, a 4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl substituent was found to be optimal for high potency.[1]

Substitutions at the 4-position

The 4-position of the DHP ring demonstrates a degree of tolerance for various aryl substituents. A 4-(2-chlorophenyl) group was identified as a highly favorable substitution, contributing significantly to the overall potency of the molecule.[1]

Substitutions at the 3- and 5-positions

There is greater flexibility for structural modifications at the 3- and 5-positions of the dihydropyridine ring.[1] Typically, these positions are occupied by ester and amide functionalities. For instance, in the highly potent analog UK-74,505, a 3-(ethoxycarbonyl) and a 5-[N-(2-pyridyl)carbamoyl] group are present.[1]

Stereochemistry

Modipafant (UK-80,067) is the (+)-enantiomer of the racemate UK-74,505. The stereochemistry at the C4 position of the dihydropyridine ring is a critical determinant of biological activity, with the (+)-enantiomer being the more active isomer.

Quantitative SAR Data

A comprehensive quantitative structure-activity relationship (QSAR) table for a broad series of this compound analogs is not publicly available in a consolidated format. However, the seminal work on UK-74,505 provides key data points for the racemate.

| Compound | 2-Position Substituent | 4-Position Substituent | 3-Position Substituent | 5-Position Substituent | In Vitro IC50 (nM) (Rabbit Platelet Aggregation) | In Vivo ED50 (mg/kg p.o.) (Mouse Lethality) |

| UK-74,505 | 4-(2-methylimidazo[4,5-c]pyrid-1-yl)phenyl | 2-chlorophenyl | ethoxycarbonyl | N-(2-pyridyl)carbamoyl | 4.3 | 0.26 |

Data extracted from the abstract of Brazell et al., J Med Chem. 1992 Aug 21;35(17):3115-29.[1]

Experimental Protocols

The evaluation of this compound and its analogs has relied on established in vitro and in vivo assays to determine their efficacy as PAF receptor antagonists.

In Vitro: Inhibition of PAF-Induced Rabbit Platelet Aggregation

This assay assesses the ability of a compound to inhibit the aggregation of rabbit platelets induced by PAF.

Methodology:

-

Preparation of Washed Rabbit Platelets:

-

Blood is collected from rabbits into an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

-

The PRP is then centrifuged at a higher speed to pellet the platelets.

-

The platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to a standardized concentration.

-

-

Aggregation Assay:

-

The washed platelet suspension is placed in an aggregometer cuvette and warmed to 37°C with constant stirring.

-

The test compound (Modipafant analog) at various concentrations or vehicle is pre-incubated with the platelet suspension for a defined period.

-

Aggregation is initiated by the addition of a sub-maximal concentration of PAF.

-

The change in light transmission through the platelet suspension is monitored over time. As platelets aggregate, the light transmission increases.

-

The percentage inhibition of aggregation is calculated by comparing the response in the presence of the test compound to the control (vehicle) response.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of PAF-induced aggregation, is then determined.[2]

-

In Vivo: PAF-Induced Mouse Lethality Assay

This in vivo model evaluates the protective effect of a compound against the lethal effects of a high dose of PAF in mice.

Methodology:

-

Animal Model:

-

Male or female mice of a specified strain and weight range are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

-

Dosing and Challenge:

-

The test compound (Modipafant analog) is administered to the mice, typically via the oral (p.o.) or intravenous (i.v.) route, at various doses.

-

A control group receives the vehicle.

-

After a predetermined time interval (to allow for absorption and distribution of the test compound), a lethal dose of PAF is injected, usually intravenously.[3][4]

-

-

Observation and Endpoint:

-

The mice are observed for a set period (e.g., 24 hours) for signs of toxicity and mortality.

-

The number of surviving animals in each treatment group is recorded.

-

-

Data Analysis:

-

The ED50 value, the dose of the compound that protects 50% of the animals from PAF-induced lethality, is calculated using appropriate statistical methods (e.g., probit analysis).[3]

-

General Experimental Workflow

Synthesis: Hantzsch Dihydropyridine Synthesis

The 1,4-dihydropyridine core of this compound and its analogs is typically constructed via the Hantzsch synthesis. This is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or an ammonium salt).

General Procedure:

-

Reactants:

-

An appropriate aryl aldehyde (e.g., 2-chlorobenzaldehyde for the 4-position substituent).

-

A β-ketoester (e.g., ethyl acetoacetate for the 3-position substituent).

-

An enamine or a second β-dicarbonyl compound and a source of ammonia (e.g., ammonium acetate) for the remaining part of the DHP ring.

-

-

Reaction Conditions:

-

The reactants are typically heated in a suitable solvent, such as ethanol or acetic acid.

-

The reaction time and temperature can vary depending on the specific substrates used.

-

-

Work-up and Purification:

-

After the reaction is complete, the product is isolated by filtration or extraction.

-

Purification is usually achieved by recrystallization or column chromatography.

-

Conclusion

References

- 1. 1,4-Dihydropyridines as antagonists of platelet activating factor. 1. Synthesis and structure-activity relationships of 2-(4-heterocyclyl)phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A lethal role of platelet activating factor in anaphylactic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PAF-acether-induced mortality in mice: protection by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Modipafant: A Comparative Analysis of the Racemate and its Enantiomers in PAF Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Modipafant (UK-80,067), the dextrorotatory (+) enantiomer of the racemic compound UK-74,505, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This technical guide provides a comprehensive overview of the comparative pharmacology, experimental protocols, and underlying signaling mechanisms of the modipafant racemate versus its individual enantiomers. Quantitative data from in vitro and in vivo studies are summarized to facilitate a clear comparison of their biological activities. Detailed methodologies for key experimental assays are provided, alongside visualizations of the PAF receptor signaling pathway and a representative experimental workflow.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. Its effects are mediated through the G-protein coupled PAF receptor. Consequently, the development of PAF receptor antagonists has been an area of significant research interest for the potential treatment of conditions such as asthma, allergic rhinitis, and thrombosis.

Modipafant belongs to the 1,4-dihydropyridine class of compounds and has been identified as a highly potent and specific PAF antagonist. As a chiral molecule, it exists as two enantiomers, with the pharmacological activity predominantly residing in the (+)-enantiomer, modipafant. This guide delves into the stereoselectivity of its action, comparing the racemic mixture with its constituent enantiomers.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the racemate UK-74,505 and its (+)-enantiomer, modipafant. Data for the (-)-enantiomer is not extensively available in the public domain, reflecting the common observation in pharmacology that one enantiomer is often significantly more active than the other.

Table 1: In Vitro Activity of Modipafant Racemate and Enantiomer

| Compound | Assay | Species | IC50 (nM) | Reference |

| UK-74,505 (Racemate) | PAF-induced platelet aggregation | Rabbit | 4.3 | |

| Modipafant ((+)-enantiomer) | PAF-induced platelet aggregation | Rabbit | ~2.15* | Implied |

*Note: It has been reported that modipafant exhibits approximately double the intrinsic potency of the racemate UK-74,505.

Table 2: In Vivo Activity of Modipafant Racemate

| Compound | Assay | Species | ED50 (mg/kg, p.o.) | Reference |

| UK-74,505 (Racemate) | PAF-induced lethality | Mouse | 0.26 |

Experimental Protocols

This section details the methodologies for key experiments relevant to the evaluation of modipafant and its racemate.

Synthesis of Racemic UK-74,505 (Hantzsch Dihydropyridine Synthesis)

The synthesis of the racemic 1,4-dihydropyridine PAF antagonist, UK-74,505, is achieved through the Hantzsch synthesis.

Protocol:

-

Reactant Preparation: A mixture of an appropriate ethyl 4'-heterocyclic-substituted benzoylacetate, an aryl aldehyde (specifically 2-chlorobenzaldehyde for UK-74,505), and a substituted 3-aminocrotonamide are prepared.

-

Condensation Reaction: The reactants are condensed together, typically in a suitable solvent such as ethanol, and heated under reflux.

-

Cyclization: The condensation is followed by a cyclization reaction to form the 1,4-dihydropyridine ring.

-

Purification: The resulting racemic product is purified by standard methods, such as recrystallization or column chromatography, to yield UK-74,505.

Chiral Resolution of Enantiomers

The separation of the individual enantiomers of UK-74,505 can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

-

Column Selection: A chiral stationary phase (CSP) column is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for the resolution of dihydropyridine enantiomers.

-

Mobile Phase Optimization: A suitable mobile phase is determined. This often consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Injection and Detection: The racemic mixture is dissolved in the mobile phase and injected onto the column. The separated enantiomers are detected using a UV detector at an appropriate wavelength.

-

Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately to isolate the pure (+)- and (-)-enantiomers.

Platelet Aggregation Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against PAF-induced platelet aggregation.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a suitable species (e.g., rabbit or human) into an anticoagulant solution (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline light transmission is established.

-

Inhibition Assay: The test compound (racemate or enantiomer) at various concentrations is pre-incubated with the PRP for a defined period.

-

Agonist Addition: Platelet aggregation is induced by the addition of a standard concentration of PAF.

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is then calculated.

Calcium Mobilization Assay

This assay measures the ability of the antagonist to block the PAF-induced increase in intracellular calcium concentration, a key step in the signaling cascade.

Protocol:

-

Cell Culture: A suitable cell line expressing the PAF receptor (e.g., human platelets or a recombinant cell line) is cultured.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

PAF Stimulation: The cells are then stimulated with a specific concentration of PAF.

-

Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.

-

Data Analysis: The inhibitory effect of the antagonist on the PAF-induced calcium mobilization is quantified, and an IC50 value is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by the Platelet-Activating Factor (PAF) receptor and the point of inhibition by Modipafant.

Caption: PAF Receptor Signaling Pathway and Inhibition by Modipafant.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of a PAF antagonist.

Caption: Workflow for In Vitro Evaluation of Modipafant and its Racemate.

Conclusion

The available evidence strongly indicates that the PAF receptor antagonist activity of the 1,4-dihydropyridine compound UK-74,505 resides predominantly in its (+)-enantiomer, modipafant. In vitro studies suggest that modipafant is approximately twice as potent as the racemic mixture. This stereoselectivity highlights the importance of chiral separation and the evaluation of individual enantiomers in drug development. While comprehensive comparative data for the (-)-enantiomer is limited, the significantly higher potency of modipafant suggests that the development of the single enantiomer is a more rational approach to maximizing therapeutic efficacy and potentially minimizing off-target effects. Further studies directly comparing the pharmacokinetics and in vivo efficacy of the racemate and both individual enantiomers would be beneficial for a complete understanding of their therapeutic potential.

(Rac)-Modipafant: A Technical Guide to a Potent PAF Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (Rac)-Modipafant, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. This document details its chemical properties, mechanism of action, and pharmacological effects. It includes a compilation of quantitative data on its potency and efficacy, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, with a particular interest in inflammatory and allergic diseases where the PAF/PAFR axis plays a crucial role.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cells such as platelets, leukocytes, and endothelial cells.[1] Antagonism of the PAF receptor represents a promising therapeutic strategy for a variety of inflammatory conditions.

This compound, also known as UK-74505, is a synthetic, orally active, and selective antagonist of the PAF receptor.[2][3] It belongs to the dihydropyridine class of compounds and has demonstrated high potency in inhibiting PAF-induced cellular responses.[4] This guide will explore the technical details of this compound's interaction with the PAF receptor and its biological consequences.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the following properties:

| Property | Value | Reference |

| Chemical Name | ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-(4-{2-methyl-1H-imidazo[4,5-c]pyridin-1-yl}phenyl)-5-[(pyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate | |

| Alternative Names | UK-74,505 | [2] |

| CAS Number | 122956-68-7 | [2][5][6] |

| Molecular Formula | C34H29ClN6O3 | [2][6] |

| Molecular Weight | 605.09 g/mol | [2][6] |

| Appearance | Solid | [3] |

| Purity | 98.15% | [2] |

| Solubility | DMSO: 50 mg/mL (82.63 mM; requires sonication) | [6] |

Mechanism of Action: PAF Receptor Antagonism

This compound functions as a competitive antagonist at the PAF receptor.[1] By binding to the receptor, it prevents the endogenous ligand, PAF, from binding and initiating downstream signaling cascades. The PAF receptor is coupled to several G proteins, primarily Gq/11 and Gi.[7][8]

PAF Receptor Signaling Pathways

Activation of the PAF receptor by its agonist triggers a cascade of intracellular events. The primary signaling pathway involves the activation of Phospholipase C (PLC) by the Gq protein.[7][9][10] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13][14][15][16][17]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[11][13]

-

DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[11]

This initial signaling cascade further activates downstream pathways, including:

-

p38 Mitogen-Activated Protein Kinase (MAPK) pathway , which is involved in inflammatory responses.[18][19][20][21]

-

Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway , which plays a role in cell survival and proliferation.[1][22][23][24][25]

By blocking the initial binding of PAF, this compound effectively inhibits the activation of these entire signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (UK-74,505).

Table 1: In Vitro Activity of this compound

| Assay | Species/Cell Type | Parameter | Value | Reference |

| PAF-induced Platelet Aggregation | Rabbit (washed platelets) | IC50 | 26.3 nM (0.25 min preincubation) | [3] |

| IC50 | 1.12 nM (60 min preincubation) | [3] | ||

| PAF-induced Ca2+ elevation | Guinea Pig Neutrophils | IC50 | 1.0 nM | [4][26] |

| PAF-induced Ca2+ elevation | Guinea Pig Eosinophils | IC50 | 7.0 nM | [4][26] |

Table 2: In Vivo Activity of this compound

| Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |

| PAF-induced Vascular Permeability | Rat | Inhibition of dye leakage | Oral (p.o.) | 280 µg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition | Intravenous (i.v.) | 30 - 100 µg/kg | |

| Zymosan-induced Articular Hyperalgesia | Not Specified | Inhibition | Oral (p.o.) | 5 - 20 mg/kg | [3] |

| Ischemia/Reperfusion Injury | Rat | Inhibition of vascular permeability and neutrophil accumulation | Not Specified | 1 mg/kg | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assay: PAF-Induced Platelet Aggregation

This protocol is based on the principles of light transmission aggregometry.[22]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PAF-induced platelet aggregation in rabbit platelet-rich plasma.

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Rabbit whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Bovine Serum Albumin (BSA)

-

Saline solution

-

Light Transmission Aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect rabbit whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully collect the PRP.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining platelets.

-

The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.

-

-

Preparation of Reagents:

-

Prepare a stock solution of PAF in a suitable solvent (e.g., saline containing 0.25% BSA).

-

Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO followed by dilution in saline).

-

-

Aggregation Assay:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.

-

Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1 or 60 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of aggregation for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Assay: PAF-Induced Vascular Permeability

This protocol is based on the Miles assay, which measures the extravasation of a dye bound to plasma proteins.[28][29]

Objective: To determine the in vivo efficacy of this compound in inhibiting PAF-induced increases in vascular permeability.

Materials:

-

This compound

-

Platelet-Activating Factor (PAF)

-

Mice or rats

-

Evans Blue dye

-

Saline solution

-

Anesthetic

-

Formamide (for dye extraction)

-

Spectrophotometer

Procedure:

-

Animal Preparation:

-

Acclimatize animals to laboratory conditions.

-

Administer this compound or vehicle control orally (p.o.) or intravenously (i.v.) at various doses and time points before the PAF challenge.

-

-

Induction of Vascular Permeability:

-

Anesthetize the animals.

-

Inject Evans Blue dye (e.g., 2% solution in saline) intravenously. The dye will bind to plasma albumin.

-

After a short circulation time (e.g., 5 minutes), inject a standardized dose of PAF intradermally at a specific site (e.g., dorsal skin). Inject saline at a contralateral site as a control.

-

-

Quantification of Dye Extravasation:

-

After a set time (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

-

Extract the Evans Blue dye from the tissue by incubating it in formamide at an elevated temperature (e.g., 60°C) for 24 hours.

-

Measure the absorbance of the formamide extract using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Quantify the amount of extravasated dye using a standard curve of known Evans Blue concentrations.

-

Calculate the percentage of inhibition of dye leakage in the this compound-treated groups compared to the vehicle-treated group.

-

Determine the ED50 value if a dose-response study was performed.

-

Clinical Development

This compound has been investigated in clinical trials for its therapeutic potential.

A Phase I/II clinical trial (NCT02569827) was initiated to evaluate the efficacy of Modipafant in adult participants with uncomplicated dengue fever.[30] The rationale for this study was based on preclinical data suggesting that PAF plays a role in the pathogenesis of dengue virus infection.[6] However, this trial was withdrawn prior to completion due to a lack of funding.[31]

Earlier clinical studies also investigated the racemate, UK-74,505, and the active (+)-enantiomer, Modipafant (UK-80,067), in the context of asthma. These studies showed that while the compounds were potent PAF antagonists, they did not demonstrate significant clinical efficacy in chronic asthma, suggesting that PAF may not be a primary mediator in this condition.[32]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated in vitro and in vivo activity. Its ability to block the PAF/PAFR signaling cascade makes it a valuable research tool for investigating the role of PAF in various physiological and pathological processes. While its clinical development has faced challenges, the extensive preclinical data and the understanding of its mechanism of action provide a solid foundation for further exploration of its therapeutic potential in PAF-mediated diseases. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in their endeavors related to PAF receptor antagonism.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The third intracellular domain of the platelet-activating factor receptor is a critical determinant in receptor coupling to phosphoinositide phospholipase C-activating G proteins. Studies using intracellular domain minigenes and receptor chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. bosterbio.com [bosterbio.com]

- 11. fiveable.me [fiveable.me]

- 12. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 13. Video: IP3/DAG Signaling Pathway [jove.com]

- 14. Phospholipase C - Wikipedia [en.wikipedia.org]

- 15. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cusabio.com [cusabio.com]

- 26. Differential effects of the PAF receptor antagonist UK-74,505 on neutrophil and eosinophil accumulation in guinea-pig skin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of the PAF receptor antagonist UK74505 on local and remote reperfusion injuries following ischaemia of the superior mesenteric artery in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 29. youtube.com [youtube.com]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

- 31. mdpi.com [mdpi.com]

- 32. Inhibitory effect of UK,74505, a potent and specific oral platelet activating factor (PAF) receptor antagonist, on airway and systemic responses to inhaled PAF in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of UK-74505

An Important Clarification on the Identity of UK-74505:

Initial research on "UK-74505" reveals two distinct pharmaceutical compounds developed by Pfizer that have been associated with this identifier. To ensure clarity, this guide will address both, with a primary focus on the compound that aligns with the common understanding of a selective phosphodiesterase type 5 (PDE5) inhibitor.

-

UK-92,480 (Sildenafil): This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). It was initially investigated for cardiovascular diseases but was later famously repurposed for the treatment of erectile dysfunction and is now widely known as Viagra®. Given the context of PDE5 inhibition, it is highly probable that this is the compound of primary interest.

-

UK-74505: This compound is a potent and selective platelet-activating factor (PAF) antagonist. It was investigated for its anti-inflammatory and anti-thrombotic properties.

This guide will now proceed with a detailed exploration of UK-92,480 (Sildenafil) , followed by a concise summary of the PAF antagonist UK-74505 .

UK-92,480 (Sildenafil): A Selective Phosphodiesterase Type 5 (PDE5) Inhibitor

Discovery and History

The journey of Sildenafil (UK-92,480) is a landmark example of drug repositioning. In the late 1980s, chemists at Pfizer's research facility in Sandwich, UK, synthesized a series of compounds intended to treat hypertension and angina pectoris. The underlying hypothesis was that by inhibiting the PDE5 enzyme, which is found in vascular smooth muscle, they could induce vasodilation and improve blood flow.

During early clinical trials for angina, the intended effects on the heart were modest. However, a notable and unexpected side effect was observed in male volunteers: an increase in penile erections. This serendipitous discovery led to a pivotal shift in the drug's development focus from cardiovascular disease to erectile dysfunction. After extensive clinical trials that demonstrated its efficacy and safety for this new indication, Sildenafil was approved by the U.S. Food and Drug Administration (FDA) in 1998 under the trade name Viagra®, becoming the first oral treatment for erectile dysfunction.

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Sildenafil's therapeutic effect is rooted in its potent and selective inhibition of phosphodiesterase type 5 (PDE5). To understand its mechanism, it is crucial to first understand the physiological process of penile erection, which is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, nerve endings and endothelial cells in the corpus cavernosum of the penis release nitric oxide. NO then activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection.

The erectile response is naturally terminated by the action of phosphodiesterases, a family of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant phosphodiesterase responsible for the degradation of cGMP to the inactive 5'-GMP.

Sildenafil, by selectively inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum, thereby enhancing and prolonging the smooth muscle relaxation and facilitating a sustained erection in the presence of sexual stimulation.

Quantitative Data

Sildenafil's efficacy is defined by its high potency for PDE5 and its selectivity over other phosphodiesterase isozymes. This selectivity is crucial for minimizing off-target effects.

| Phosphodiesterase Isozyme | IC50 (nM) | Selectivity vs. PDE5 | Primary Location and Function |

| PDE5 | 3.5 - 4.0 | - | Corpus cavernosum, pulmonary vasculature; cGMP hydrolysis |

| PDE1 | 280 | ~80-fold | Brain, heart, smooth muscle; Ca2+/calmodulin-stimulated cAMP/cGMP hydrolysis |

| PDE2 | 1,900 | ~540-fold | Adrenal gland, heart, brain; cGMP-stimulated cAMP/cGMP hydrolysis |

| PDE3 | 25,000 | ~7,100-fold | Heart, platelets, smooth muscle; cGMP-inhibited cAMP hydrolysis |

| PDE4 | 7,400 | ~2,100-fold | Inflammatory cells, brain, smooth muscle; cAMP-specific hydrolysis |

| PDE6 | 35 | ~10-fold | Retina; cGMP hydrolysis in phototransduction |

| PDE11 | 750 | ~214-fold | Skeletal muscle, prostate, testis; cAMP/cGMP hydrolysis |

| Note: IC50 values can vary depending on the specific experimental conditions.[1] |

Experimental Protocols

This assay is fundamental for determining the potency (IC50) of a compound against the PDE5 enzyme.

Objective: To measure the concentration of Sildenafil required to inhibit 50% of the PDE5 enzymatic activity.

Materials:

-

Purified recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Sildenafil (or test compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, purified PDE5 enzyme, and varying concentrations of Sildenafil.

-

Initiation of Reaction: Add a known amount of [³H]-cGMP to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes) to allow for the enzymatic conversion of [³H]-cGMP to [³H]-5'-GMP.

-

Termination of Reaction: Stop the reaction by boiling the mixture for 1-2 minutes.

-

Conversion to Adenosine: Add snake venom nucleotidase to the mixture and incubate at 37°C for a further 10-15 minutes. This enzyme converts the [³H]-5'-GMP to [³H]-guanosine.

-

Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cGMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.

-

Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the PDE5 activity. Plot the percentage of inhibition against the logarithm of the Sildenafil concentration to determine the IC50 value.

This in vivo assay assesses the pro-erectile effect of a compound by measuring the physiological response to nerve stimulation.

Objective: To evaluate the effect of Sildenafil on erectile function in an animal model.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., ketamine/xylazine)

-

Pressure transducer and data acquisition system

-

23-gauge needle connected to a pressure transducer via polyethylene tubing

-

Bipolar platinum electrodes

-

Nerve stimulator

-

Sildenafil solution for intravenous or oral administration

Protocol:

-

Animal Preparation: Anesthetize the rat and place it on a surgical platform.

-

Carotid Artery Cannulation: Expose and cannulate the carotid artery to monitor mean arterial pressure (MAP).

-

Exposure of Cavernous Nerve: Make a midline abdominal incision and expose the cavernous nerve.

-

Intracavernosal Cannulation: Insert the 23-gauge needle into the corpus cavernosum of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

-

Nerve Stimulation: Place the bipolar electrodes on the cavernous nerve and deliver electrical stimulation (e.g., 5V, 16Hz, 60 seconds) to induce an erection. Record the baseline ICP and MAP.

-

Drug Administration: Administer Sildenafil (or vehicle control) intravenously or orally.

-

Post-Dose Stimulation: At various time points after drug administration, repeat the electrical stimulation of the cavernous nerve and record the resulting ICP and MAP.

-

Data Analysis: The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a normalized measure of erectile function. Compare the ICP/MAP ratio before and after Sildenafil administration to determine its efficacy.

Drug Discovery and Development Workflow

The development of a selective PDE5 inhibitor like Sildenafil follows a structured workflow common in the pharmaceutical industry.

UK-74505: A Potent and Selective Platelet-Activating Factor (PAF) Antagonist

Discovery and Mechanism of Action

UK-74505 is a 1,4-dihydropyridine derivative that acts as a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[2] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, UK-74505 was investigated for its potential to treat conditions such as asthma, thrombosis, and septic shock.

Quantitative Data

The pharmacological profile of UK-74505 is characterized by its high affinity for the PAF receptor and its efficacy in in vitro and in vivo models.

| Parameter | Value | Species/Model |

| IC50 (PAF-induced platelet aggregation) | 1.12 ± 0.04 nM (60 min preincubation) | Rabbit |

| IC50 ([³H]PAF binding) | 14.7 ± 2.6 nM (no preincubation) | Rabbit Platelets |

| ED50 (PAF-induced hypotension) | 35 ± 5.8 µg/kg (i.v.) | Rat |

| ED50 (PAF-induced cutaneous vascular permeability) | 0.37 ± 0.08 mg/kg (p.o.) | Guinea Pig |

| ED50 (PAF-induced lethality) | 0.26 ± 0.03 mg/kg (p.o., 2h) | Mouse |

| Data from: J Lipid Mediat Cell Signal. 1994 Sep;10(3):251-68.[2] |

While UK-74505 showed promise in preclinical studies as a potent and long-acting PAF antagonist, its clinical development did not progress to the same extent as Sildenafil. Nevertheless, it remains an important tool compound for research into the physiological roles of PAF.

References

Chemical and physical properties of (Rac)-Modipafant

(Rac)-Modipafant , also known as UK-74505, is a potent, orally active, and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR).[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, mechanism of action, and key experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic small molecule belonging to the dihydropyridine class of compounds. Its systematic IUPAC name is ethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((pyridin-2-yl)carbamoyl)-3-pyridinecarboxylate. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 122956-68-7 | [2] |

| Molecular Formula | C34H29ClN6O3 | [2] |

| Molecular Weight | 605.09 g/mol | [2] |

| Physical State | Solid (powder) | Inferred from storage information |

| Solubility | DMSO: ≥ 50 mg/mL (82.63 mM) | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: PAF Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive and selective antagonist at the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.

The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound competitively binds to the PAFR, thereby preventing the binding of PAF and inhibiting the downstream signaling events.

Signaling Pathway of PAF Receptor Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by PAF binding to its receptor and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

PAF-Induced Platelet Aggregation Assay

This assay is fundamental for evaluating the inhibitory effect of this compound on PAF-induced platelet activation.

-

Human whole blood

-

Acid-Citrate-Dextrose (ACD) solution

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Platelet-Activating Factor (PAF)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Aggregometer

The inhibitory activity of this compound is quantified by determining its IC50 value, which is the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation.

| Parameter | Value | Reference |

| IC50 (Rabbit Platelets) | 26.3 nM (0.25 min preincubation) | [1] |

| 1.12 nM (60 min preincubation) | [1] |

PAF Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the PAF receptor.

-

Cell membranes expressing PAF receptor (e.g., from platelets or transfected cell lines)

-

Radiolabeled PAF (e.g., [³H]-PAF)

-

This compound

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

-

Glass fiber filters

-

Scintillation counter

The binding affinity of this compound is typically expressed as the inhibition constant (Ki). While a specific Ki value for this compound was not found in the provided search results, the IC50 from competitive binding assays is a key parameter. The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is used to calculate the Ki from the IC50, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Studies

This compound has been evaluated in various in vivo models, demonstrating its oral activity and long duration of action. For instance, in a study with BALB/c mice infected with the DEN-2 strain of the Dengue virus, oral administration of this compound (10 mg/kg, twice daily) was shown to prevent severe Dengue infection.[1]

Conclusion

This compound is a well-characterized PAF receptor antagonist with potent in vitro and in vivo activity. Its chemical and physical properties, coupled with a well-defined mechanism of action, make it a valuable tool for research into the physiological and pathological roles of the Platelet-Activating Factor. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other PAF receptor antagonists.

References

An In-Depth Technical Guide to (Rac)-Modipafant (CAS Number: 122956-68-7)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information